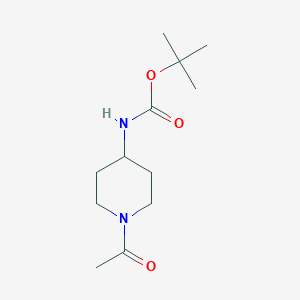

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627979 | |

| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283167-28-2 | |

| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate

CAS Number: 283167-28-2

A Core Intermediate for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (1-acetylpiperidin-4-yl)carbamate, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and G-protein coupled receptor ligands.[1] This document details its chemical and physical properties, provides insights into its synthesis, and outlines its applications in drug discovery and development.

Chemical and Physical Properties

This compound, with the molecular formula C₁₂H₂₂N₂O₃, possesses a molecular weight of 242.31 g/mol .[2][3] The structure features a piperidine ring N-acetylated at the 1-position and bearing a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This combination of a polar acetyl group and a lipophilic Boc protecting group provides a unique solubility profile, rendering it soluble in many organic solvents while being sparingly soluble in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 283167-28-2 | [2] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [2] |

| Molecular Weight | 242.31 g/mol | [2][3] |

| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [2] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 392.9 ± 31.0 °C (predicted) | [3] |

| Density | 1.08 ± 0.1 g/cm³ (predicted) | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available 4-amino-1-Boc-piperidine. The Boc-protected amine is first acetylated, followed by the removal of the Boc group, and subsequent re-protection of the exocyclic amine. A more direct approach involves the selective acetylation of the piperidine nitrogen of 4-amino-1-Boc-piperidine.

General Experimental Protocol: Acetylation of 4-amino-1-Boc-piperidine

A solution of 4-amino-1-Boc-piperidine in a suitable aprotic solvent, such as dichloromethane, is cooled in an ice bath. To this solution, a slight molar excess of acetic anhydride is added dropwise, followed by the addition of a tertiary amine base like triethylamine to scavenge the acetic acid byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the tert-butyl protons of the Boc group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and carbamate groups, as well as carbons of the piperidine ring and the tert-butyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, and the C=O stretches of the amide and carbamate functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Discovery

The utility of this compound lies in its bifunctional nature, possessing a protected amine and an acetylated piperidine nitrogen. This allows for sequential and selective chemical modifications, making it a versatile scaffold in the synthesis of more complex molecules.

The Boc-protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then participate in a variety of coupling reactions, such as amide bond formation or reductive amination. The acetyl group on the piperidine nitrogen modulates the basicity of the ring nitrogen and can influence the pharmacokinetic properties of the final compound.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its piperidine core is a common motif in many centrally acting drugs. The presence of the protected amine allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug design. For instance, it has been utilized as a building block in the development of opioid receptor modulators and other CNS-targeting compounds.[4]

Experimental and Synthetic Workflows

The following diagrams illustrate the general synthetic utility of this compound.

Caption: Synthetic workflow utilizing the target compound.

This workflow highlights the key transformations involving this compound, from its synthesis to its use in the generation of diverse target molecules.

References

Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a chemical compound frequently utilized as a building block and intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Its structure incorporates a piperidine ring, an acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group. This combination of functional groups makes it a versatile reagent for introducing a substituted piperidine moiety in a protected form, which can be deprotected in later synthetic steps.

Chemical Properties and Data

This section summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 242.31 g/mol | [1][2] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [1][2] |

| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [1][2] |

| CAS Number | 283167-28-2 | [1] |

| Canonical SMILES | CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | [2] |

| Predicted Density | 1.08±0.1 g/cm³ | [3] |

| Predicted Boiling Point | 392.9±31.0 °C | [3] |

| Synonyms | 1-Acetyl-4-Bocamino-piperidine, tert-butyl N-(1-acetyl-4-piperidyl)carbamate | [1][2] |

Molecular Structure

The structure of this compound is key to its utility in organic synthesis.

Caption: 2D structure of this compound.

Experimental Protocols

The following are generalized experimental protocols relevant to the synthesis and analysis of this compound and similar compounds.

Synthesis

A common synthetic route involves a multi-step process:

-

Starting Material Preparation : The synthesis typically begins with a commercially available piperidine derivative, such as 4-aminopiperidine.

-

Acetylation : The piperidine nitrogen is acetylated. This is often achieved by reacting the starting material with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

-

Boc Protection : The primary amine at the 4-position is then protected with a tert-butyloxycarbonyl (Boc) group. This is commonly carried out using di-tert-butyl dicarbonate (Boc₂O) and a suitable base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane or tetrahydrofuran.

-

Purification : The final product is typically purified by techniques such as recrystallization or column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a variety of analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is used to confirm the presence of key structural features. Characteristic signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the acetyl methyl group (a singlet around 2.1 ppm), the piperidine ring protons (multiplets in the 1.2-4.0 ppm region), and the carbamate NH proton (a broad singlet).

-

¹³C NMR : The carbon NMR spectrum provides information on the carbon framework. Expected signals would include the carbonyl carbons of the acetyl and carbamate groups (typically in the 155-170 ppm range), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS) :

-

Electrospray Ionization (ESI) : This is a common ionization technique for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. Fragmentation patterns can also provide structural information.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Reversed-Phase HPLC : A C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid. Detection can be achieved using a UV detector, although the chromophore in this molecule is not particularly strong, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: Synthetic and analytical workflow.

References

In-Depth Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of tert-butyl (1-acetylpiperidin-4-yl)carbamate. This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various pharmaceutically active compounds.

Chemical Properties and Identifiers

This compound is a white to off-white solid. Its core structure consists of a piperidine ring N-acylated with an acetyl group and bearing a tert-butoxycarbonyl (Boc) protected amine at the 4-position. The presence of the acid-labile Boc protecting group is a key feature for its utility in multi-step organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate[1] |

| CAS Number | 283167-28-2[1] |

| Molecular Formula | C₁₂H₂₂N₂O₃[1] |

| Molecular Weight | 242.31 g/mol [1] |

| InChI | InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16)[1] |

| SMILES | CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not experimentally determined in searched literature. | Estimated based on similar piperidine derivatives: 95-105°C. |

| Boiling Point | 392.9 ± 31.0 °C (Predicted) | |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | |

| pKa | 12.09 ± 0.20 (Predicted) | |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF); poorly soluble in water. |

Spectroscopic Data

Table 3: Expected Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | Characteristic signals for the tert-butyl group (singlet at ~1.4 ppm), piperidine protons (multiple signals between 1.2-3.5 ppm), acetyl methyl group (singlet at ~2.0 ppm), and carbamate NH (broad signal at ~4.5-5.0 ppm). |

| ¹³C NMR | Signals for the carbonyl carbons of the acetyl and carbamate groups are expected around 170 ppm and 155 ppm, respectively. |

| IR Spectroscopy | Strong absorption bands for the carbonyl stretching of the acetyl group (~1680 cm⁻¹) and the carbamate group (~1700 cm⁻¹), along with an N-H stretching band at approximately 3300-3400 cm⁻¹. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ would be at m/z 243.1703. |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that generally involves the protection of the amine functionalities of a piperidine precursor.

General Synthesis Workflow

The synthetic route typically starts with a commercially available piperidine derivative, such as 4-aminopiperidine. The process involves two key transformations: acetylation of the piperidine nitrogen and the introduction of the Boc protecting group on the 4-amino substituent. The order of these steps can vary.

Caption: General synthetic workflow for this compound.

Experimental Protocols

General Protocol for N-Acetylation:

-

Dissolve the piperidine starting material in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine or pyridine) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer and concentrate under reduced pressure to obtain the acetylated product.

General Protocol for Boc-Protection:

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture with water).

-

Add a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate).

-

Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Key Reactions: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a crucial feature of this molecule, serving as a protecting group for the primary amine. Its removal is a common and critical step in the synthesis of more complex molecules. The Boc group is readily cleaved under acidic conditions.

Caption: Boc deprotection of the title compound under acidic conditions.

Experimental Protocol for Boc Deprotection:

-

Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a base to yield the free amine.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its bifunctional nature, with a protected amine and an acetylated piperidine nitrogen, allows for sequential and selective modifications.

This compound and its derivatives are utilized in the development of:

-

Enzyme inhibitors: The piperidine scaffold is a common feature in molecules designed to target the active sites of enzymes, such as proteases and kinases.

-

Receptor ligands: It serves as a building block for the synthesis of ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.

-

Peptide-based drug candidates: The protected amine allows for its incorporation into peptide chains or as a scaffold for peptidomimetics.

While this compound itself is not known to directly modulate specific signaling pathways, the final drug candidates synthesized from it may target a wide range of pathways involved in various diseases.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally similar compounds, the following precautions should be observed:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. The compound is stable under normal laboratory conditions.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.

-

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety assessment before handling this chemical.

References

An In-depth Technical Guide on the Structure Elucidation of tert-Butyl (1-acetylpiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of tert-Butyl (1-acetylpiperidin-4-yl)carbamate. This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of various biologically active molecules. This document details its physicochemical properties, spectroscopic data, a plausible synthetic route with a detailed experimental protocol, and a general workflow for its characterization.

Chemical Structure and Properties

This compound, with the molecular formula C₁₂H₂₂N₂O₃, possesses a central piperidine ring functionalized at the 1-position with an acetyl group and at the 4-position with a tert-butoxycarbonyl (Boc) protected amine.[1] This structure provides a versatile scaffold for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₃ | PubChem[1] |

| Molecular Weight | 242.31 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | PubChem[1] |

| CAS Number | 283167-28-2 | PubChem[1] |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Boiling Point | 392.9 ± 31.0 °C (Predicted) | ChemBK |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | ChemBK |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. (Predicted) | General knowledge |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from 4-aminopiperidine. The first step involves the protection of the primary amine with a Boc group, followed by the acetylation of the secondary amine on the piperidine ring.

Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate

-

To a stirred solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-Butyl piperidin-4-ylcarbamate, which can be used in the next step without further purification if sufficiently pure.

Step 2: Synthesis of this compound

-

Dissolve tert-Butyl piperidin-4-ylcarbamate (1.0 eq) in DCM.

-

Add a base such as triethylamine or pyridine (1.2 eq).

-

Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables provide predicted data based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.50 | br s | 1H | NH (carbamate) |

| ~ 3.85 - 3.75 | m | 1H | Piperidine CH |

| ~ 3.60 - 3.50 | m | 1H | Piperidine CH |

| ~ 3.10 - 3.00 | m | 1H | Piperidine CH |

| ~ 2.60 - 2.50 | m | 1H | Piperidine CH |

| ~ 2.09 | s | 3H | CH₃ (acetyl) |

| ~ 1.95 - 1.85 | m | 2H | Piperidine CH₂ |

| ~ 1.44 | s | 9H | C(CH₃)₃ (Boc) |

| ~ 1.35 - 1.25 | m | 2H | Piperidine CH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169.5 | C=O (acetyl) |

| ~ 155.0 | C=O (carbamate) |

| ~ 79.5 | C(CH₃)₃ (Boc) |

| ~ 48.5 | Piperidine C4 |

| ~ 45.0 | Piperidine C2/C6 |

| ~ 41.0 | Piperidine C2/C6 |

| ~ 32.0 | Piperidine C3/C5 |

| ~ 28.4 | C(CH₃)₃ (Boc) |

| ~ 21.4 | CH₃ (acetyl) |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3340 | N-H stretch (carbamate) |

| ~ 2970 | C-H stretch (aliphatic) |

| ~ 1700 | C=O stretch (carbamate) |

| ~ 1640 | C=O stretch (amide) |

| ~ 1520 | N-H bend |

| ~ 1170 | C-O stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 243.17 | [M+H]⁺ |

| 187.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 143.11 | [M - Boc + H]⁺ |

Experimental Workflow for Characterization

A standard workflow for the characterization of a synthesized batch of this compound is outlined below.

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively documented, the 4-aminopiperidine scaffold is a common motif in a variety of biologically active compounds. Derivatives of 4-aminopiperidine have been investigated for a range of therapeutic applications, including as N-type calcium channel blockers for the treatment of pain, and as antifungal agents.[2][3] The presence of the Boc-protecting group and the N-acetyl group in the target molecule makes it an ideal intermediate for the synthesis of more complex molecules with potential therapeutic value. The modification of these groups allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl (1-acetylpiperidin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details two common synthetic routes, including step-by-step experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis.

Introduction

This compound is a bifunctional molecule featuring a piperidine ring N-acetylated at the 1-position and a carbamate-protected amine at the 4-position. This substitution pattern makes it a valuable building block in medicinal chemistry, allowing for sequential and selective modification at either the piperidine nitrogen (after deacetylation) or the 4-amino group (after Boc-deprotection).

Synthetic Pathways

Two principal and reliable synthetic pathways for the preparation of this compound are outlined below.

Pathway A: Acetylation of a Boc-Protected Piperidine

This is a common and often high-yielding two-step approach starting from commercially available 4-aminopiperidine. The exocyclic primary amine is first protected with a tert-butoxycarbonyl (Boc) group, followed by the acetylation of the endocyclic secondary amine.

Pathway B: Reductive Amination of an N-Acetyl Piperidone

This alternative pathway begins with 1-acetyl-4-piperidone. A reductive amination reaction is performed to introduce the 4-amino group, which is then subsequently protected with a Boc group.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via Pathway A, which is often preferred due to the ready availability of the starting material and generally clean reactions.

Workflow for Pathway A

Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate

Materials:

-

4-Aminopiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-aminopiperidine (10.0 g, 100 mmol) in dichloromethane (100 mL).

-

Add triethylamine (15.3 mL, 110 mmol) to the solution.

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Prepare a solution of di-tert-butyl dicarbonate (22.9 g, 105 mmol) in dichloromethane (50 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is typically a white solid and can be further purified by recrystallization from ethyl acetate/hexanes to yield pure tert-butyl piperidin-4-ylcarbamate.

Step 2: Synthesis of this compound

Materials:

-

tert-Butyl piperidin-4-ylcarbamate

-

Acetic anhydride (Ac₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

Dissolve tert-butyl piperidin-4-ylcarbamate (10.0 g, 50 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

-

Add triethylamine (8.4 mL, 60 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add acetic anhydride (5.2 mL, 55 mmol) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via Pathway A.

| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Aminopiperidine | 1.0 | (Boc)₂O | 1.05 | DCM | 0 to RT | 4 | 90-98 |

| 2 | tert-Butyl piperidin-4-ylcarbamate | 1.0 | Ac₂O | 1.1 | DCM | 0 to RT | 2 | 85-95 |

| Overall | 4-Aminopiperidine | 76-93 |

Yields are based on literature for similar transformations and may vary depending on experimental conditions and scale.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.31 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 95-105 °C (estimated)[2] |

| Solubility | Soluble in DCM, CHCl₃, THF; poorly soluble in water[2] |

| CAS Number | 283167-28-2[1] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.55 (br s, 1H, NH), 3.85 (m, 1H), 3.75 (m, 2H), 3.05 (m, 2H), 2.09 (s, 3H, COCH₃), 1.95 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.35 (m, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 169.0, 155.5, 79.5, 48.0, 44.0, 43.5, 32.5, 28.4 (3C), 21.4.

-

IR (KBr, cm⁻¹): ~3350 (N-H stretch), ~1700 (C=O, carbamate), ~1630 (C=O, amide).

This guide provides a robust framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures and perform reactions in a well-ventilated fume hood.

References

A Technical Guide to tert-Butyl (1-acetylpiperidin-4-yl)carbamate: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl (1-acetylpiperidin-4-yl)carbamate is not an active pharmaceutical ingredient with a specific biological mechanism of action. Instead, it serves as a crucial chemical intermediate, a molecular building block used in the synthesis of more complex and often pharmacologically active compounds. Its structure incorporates a piperidine ring, an acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group, making it a versatile component in the design and synthesis of novel therapeutic agents. This guide provides an in-depth look at its chemical properties, synthesis, and applications in medicinal chemistry.

Chemical and Physical Properties

The unique structural features of this compound, including a central piperidine ring, an acetyl group on the piperidine nitrogen, and a Boc-protected amine, dictate its chemical reactivity and utility.[1] The Boc group is notably sensitive to strong acids, allowing for its selective removal to unmask a primary amine for further chemical modification.[1] The compound is generally stable under normal laboratory conditions and in basic environments.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [2] |

| Molecular Weight | 242.31 g/mol | [2] |

| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [2] |

| Physical State | White to off-white solid (inferred) | [1] |

| Solubility | Soluble in organic solvents (e.g., DCM, CHCl₃, THF); poorly soluble in water (inferred) | [1] |

| CAS Number | 283167-28-2 | [2] |

Synthesis and Key Reactions

The synthesis of this compound is typically achieved through a multi-step process that involves the protection of functional groups on a piperidine scaffold. A common approach involves the acetylation of the piperidine nitrogen and the subsequent introduction of the Boc protecting group onto the amine at the 4-position.

Caption: A generalized workflow for the synthesis of this compound.

The utility of this compound as a synthetic intermediate is primarily due to the selective reactivity of its functional groups. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then participate in various coupling reactions to build more complex molecules.

Caption: Key deprotection and subsequent reactions of the intermediate.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound can vary, a general procedure for the Boc protection step is as follows:

Protocol: Boc Protection of an Amine

-

Dissolution: The starting amine (e.g., 1-acetyl-4-aminopiperidine) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: A non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 equivalents, is added to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, commonly by column chromatography, to yield the desired tert-butyl carbamate.[1]

Applications in Drug Discovery and Development

The primary role of this compound is as a versatile scaffold in the synthesis of pharmaceutically active compounds.[1] Its structure is incorporated into more complex molecules designed to interact with specific biological targets.

-

Enzyme Inhibitors: The piperidine core can serve as a scaffold for designing inhibitors of enzymes, such as proteases.[1]

-

Receptor Ligands: It is used in the preparation of ligands for various receptors, including G-protein coupled receptors (GPCRs).[1]

-

Peptide-Based Therapeutics: This intermediate is a building block in the synthesis of peptide-based drug candidates and peptidomimetics.[1] The carbamate group itself is often used as a stable surrogate for a peptide bond in medicinal chemistry.[3]

The incorporation of this fragment can also improve the pharmacokinetic properties of a drug candidate due to the balance of lipophilicity provided by the piperidine and protecting groups.[1]

Conclusion

References

In-Depth Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols, and relevant workflows for tert-butyl (1-acetylpiperidin-4-yl)carbamate. This information is critical for its application in pharmaceutical research and development as a key building block and intermediate.

Core Data Presentation

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₃ | PubChem[1] |

| Molecular Weight | 242.31 g/mol | PubChem[1] |

| Physical State | White to off-white solid (inferred) | |

| Melting Point | 95-105°C (estimated) | Vulcanchem[2] |

| pKa | ~14.5 (carbamate NH, estimated) | Vulcanchem[2] |

| LogP | ~2.3 (estimated) | Vulcanchem[2] |

Solubility Data

| Solvent | Solubility | Notes |

| Water | Poorly soluble | Characteristic of Boc-protected amines.[2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Chloroform (CHCl₃) | Soluble | [2] |

| Tetrahydrofuran (THF) | Soluble | [2] |

| Ethanol | Soluble | Inferred from similar compounds.[3] |

| Ether | Soluble | Inferred from similar compounds.[3] |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard and reliable method for determining the thermodynamic solubility of a compound.[4] It is recommended by the World Health Organization (WHO) for active pharmaceutical ingredient (API) classification.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl)

-

Mechanical shaker or orbital shaker with temperature control[5]

-

Volumetric flasks

-

Centrifuge and/or syringe filters (e.g., 0.45 µm)

-

Validated analytical method (e.g., HPLC, LC-MS/MS) to quantify the compound's concentration[6]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the container in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be optimized to maintain the solid in suspension without creating a vortex.[5]

-

Phase Separation: After the equilibration period, allow the suspension to settle. Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a syringe filter.[6]

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC or LC-MS/MS.[6]

-

Replicates: It is recommended to perform the experiment in at least triplicate to ensure the reliability of the results.[5]

Synthesis and Purification Workflow

The synthesis of this compound typically involves a multi-step process.

Synthesis: A common synthetic route involves the protection of 4-aminopiperidine.

-

Acetylation of the Piperidine Nitrogen: 4-(Boc-amino)piperidine is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess reagents and by-products. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

Purification: The crude product is often purified to obtain the desired level of purity.

-

Slurrying/Recrystallization: The crude solid can be slurried in a solvent system, such as a mixture of hexane and dichloromethane, to remove impurities. The purified solid is then collected by filtration.[7]

-

Drying: The final product is dried under vacuum to remove any residual solvents.[7]

Characterization: The identity and purity of the synthesized compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizations

Experimental Workflow: Solubility Determination

References

- 1. This compound | C12H22N2O3 | CID 22741830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of tert-Butyl (1-acetylpiperidin-4-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chemical intermediate, tert-butyl (1-acetylpiperidin-4-yl)carbamate. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of its structural fragments and data from closely related molecules. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar compounds in a research and drug development setting.

Chemical Structure and Properties

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structure features a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a tert-butoxycarbonyl (Boc) protected amine.

Molecular Formula: C₁₂H₂₂N₂O₃[1]

Molecular Weight: 242.31 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral data of its core components: the N-acetylpiperidine moiety and the tert-butyl carbamate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | -NH- (Carbamate) |

| ~ 3.8 - 4.2 | Multiplet | 1H | -CH- (Piperidine C4) |

| ~ 3.5 - 3.8 | Multiplet | 2H | Axial -CH₂- (Piperidine C2, C6) |

| ~ 2.8 - 3.2 | Multiplet | 2H | Equatorial -CH₂- (Piperidine C2, C6) |

| ~ 2.05 | Singlet | 3H | -CH₃ (Acetyl) |

| ~ 1.8 - 2.0 | Multiplet | 2H | Axial -CH₂- (Piperidine C3, C5) |

| ~ 1.44 | Singlet | 9H | -C(CH₃)₃ (Boc) |

| ~ 1.2 - 1.4 | Multiplet | 2H | Equatorial -CH₂- (Piperidine C3, C5) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 - 171 | C=O (Acetyl) |

| ~ 155 - 157 | C=O (Carbamate) |

| ~ 79 - 81 | -C(CH₃)₃ (Boc) |

| ~ 48 - 52 | -CH- (Piperidine C4) |

| ~ 42 - 46 | -CH₂- (Piperidine C2, C6) |

| ~ 32 - 36 | -CH₂- (Piperidine C3, C5) |

| ~ 28.5 | -C(CH₃)₃ (Boc) |

| ~ 21.5 | -CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch (Carbamate) |

| ~ 2970 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1700 - 1720 | Strong | C=O Stretch (Carbamate) |

| ~ 1630 - 1650 | Strong | C=O Stretch (Amide) |

| ~ 1510 - 1540 | Medium | N-H Bend (Carbamate) |

| ~ 1250, 1160 | Strong | C-O Stretch (Carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 243.17 | [M+H]⁺ |

| 265.15 | [M+Na]⁺ |

| 187.13 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 143.10 | [M - Boc + H]⁺ |

| 101.08 | [M - Boc - Acetyl + 2H]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the sample's solubility.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a valuable resource for researchers working with this compound, providing a foundational understanding of its expected spectroscopic properties and standardized methods for its analysis. The provided protocols can be adapted for a wide range of similar small molecules, ensuring consistent and high-quality data generation in a drug discovery and development pipeline.

References

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl (1-acetylpiperidin-4-yl)carbamate

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl (1-acetylpiperidin-4-yl)carbamate, a pivotal intermediate in contemporary drug discovery and development. The document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, details the compound's chemical and physical properties, a representative synthetic protocol, and key characterization data.

Introduction

This compound, a bifunctional molecule featuring a protected amine and an acetylated piperidine ring, has emerged as a valuable scaffold in medicinal chemistry. Its structural motifs are frequently incorporated into a wide array of biologically active agents, underscoring its significance as a versatile building block for creating complex molecular architectures. This guide consolidates the available technical information on this compound, offering a practical resource for its synthesis and application.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [1] |

| CAS Number | 283167-28-2 | [1] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [1] |

| Molecular Weight | 242.31 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 392.9±31.0 °C (Predicted) | |

| Density | 1.08±0.1 g/cm³ (Predicted) | |

| pKa | 12.09±0.20 (Predicted) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.5-5.0 (br s, 1H, NH), 3.8-4.2 (m, 2H, piperidine CH₂), 3.5-3.8 (m, 1H, piperidine CH), 2.5-2.8 (m, 2H, piperidine CH₂), 2.1 (s, 3H, acetyl CH₃), 1.8-2.0 (m, 2H, piperidine CH₂), 1.4-1.6 (m, 2H, piperidine CH₂), 1.45 (s, 9H, Boc CH₃). (Characteristic shifts based on similar structures) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O, acetyl), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~50 (piperidine CH), ~45 (piperidine CH₂), ~32 (piperidine CH₂), 28.5 ((CH₃)₃), 21.5 (acetyl CH₃). (Characteristic shifts based on similar structures) |

| IR (KBr) | ν (cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch), ~1700 (C=O stretch, carbamate), ~1630 (C=O stretch, amide). (Characteristic absorption bands) |

| Mass Spec. (ESI) | m/z: 243.17 [M+H]⁺, 265.15 [M+Na]⁺. |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from tert-butyl (piperidin-4-yl)carbamate. The following is a representative experimental protocol.

Diagram 1: Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

tert-Butyl (piperidin-4-yl)carbamate

-

Acetic anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Diagram 2: Experimental Workflow

Caption: General workflow for synthesis and purification.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of both a protected amine and a modifiable piperidine nitrogen allows for sequential and selective chemical transformations. This makes it an ideal starting material for the construction of enzyme inhibitors, receptor ligands, and other complex, biologically active molecules.

Conclusion

This technical guide provides a consolidated resource on the properties, synthesis, and characterization of this compound. The detailed information presented herein is intended to support researchers and drug development professionals in the efficient utilization of this versatile chemical intermediate.

References

A Comprehensive Guide to tert-Butyl (1-acetylpiperidin-4-yl)carbamate: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a key bifunctional molecule widely employed as a building block in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a piperidine ring, a common scaffold in pharmaceuticals, with two distinct functionalities: a tert-butyloxycarbonyl (Boc)-protected amine at the 4-position and an acetyl group on the piperidine nitrogen. This arrangement makes it an exceptionally useful intermediate for constructing more complex molecular architectures.[1][3] The Boc group provides a stable, yet easily removable, protecting group for the amine, while the acetylated piperidine ring offers modified solubility and electronic properties.[1][3] The carbamate group itself is a significant structural motif in many approved drugs, valued for its chemical stability and its ability to act as a peptide bond isostere.[4] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, serving as a technical resource for professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

The accurate identification and characterization of this compound are fundamental to its successful application. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [2] |

| Synonyms | 1-Acetyl-4-Boc-aminopiperidine | [2] |

| CAS Number | 283167-28-2 | [2] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [2][5] |

| Molecular Weight | 242.31 g/mol | [2][5] |

| Physical State | White to off-white solid | |

| Solubility | Soluble in organic solvents (DCM, CHCl₃, THF); poorly soluble in water | [3] |

Table 2: Summary of Spectroscopic Data

Spectroscopic analysis is crucial for verifying the structure and purity of the compound.[6] A combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive characterization.[6]

| Technique | Key Feature | Expected Chemical Shift / Value |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~ δ 1.4-1.5 ppm (singlet, 9H)[6] |

| Acetyl group (-COCH₃) | ~ δ 2.1 ppm (singlet, 3H) | |

| Piperidine ring protons | ~ δ 1.2-4.2 ppm (multiplets) | |

| Carbamate proton (-NH) | Broad singlet, variable shift (~ δ 4.5-5.5 ppm) | |

| ¹³C NMR | Boc quaternary carbon (-C (CH₃)₃) | ~ δ 80 ppm |

| Boc methyl carbons (-C(CH₃ )₃) | ~ δ 28 ppm | |

| Acetyl carbonyl carbon (-C OCH₃) | ~ δ 169 ppm | |

| Carbamate carbonyl carbon (-NHC O-) | ~ δ 155 ppm | |

| Acetyl methyl carbon (-COCH₃ ) | ~ δ 21 ppm | |

| Piperidine ring carbons | ~ δ 30-50 ppm | |

| FT-IR | N-H Stretch (carbamate) | 3200-3400 cm⁻¹[6] |

| C-H Stretch (aliphatic) | ~2970 cm⁻¹ | |

| C=O Stretch (carbamate) | 1680-1720 cm⁻¹[6] | |

| C=O Stretch (amide) | ~1640 cm⁻¹ | |

| Mass Spec. (MS) | Molecular Ion [M+H]⁺ | m/z ≈ 243.17 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a straightforward multi-step process, typically starting from commercially available piperidine derivatives.

General Synthetic Workflow

Two common synthetic routes are employed, differing in the sequence of the protection and acetylation steps. The choice of route may depend on the starting material and desired selectivity.

Caption: Alternative synthetic routes to the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized procedure based on common synthetic transformations for N-acetylation and Boc-protection.[3]

1. Objective: To synthesize tert-butyl N-(1-acetylpiperidin-4-yl)carbamate from tert-butyl (piperidin-4-yl)carbamate (Route B).

2. Materials:

-

tert-Butyl (piperidin-4-yl)carbamate

-

Acetyl chloride (AcCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

3. Procedure:

-

Reaction Setup: A round-bottomed flask is charged with tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C using an ice bath.

-

Base Addition: Triethylamine (1.2-1.5 eq) is added dropwise to the stirred solution.

-

Acetylation: Acetyl chloride (1.1 eq) is added slowly and dropwise to the cooled reaction mixture. The reaction is monitored for completion (typically 1-3 hours) using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated and washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups. The Boc-protected amine and the N-acetyl group can be selectively manipulated, allowing for stepwise elaboration of the molecule.

Key Chemical Reactions

The two primary transformations involving this molecule are the deprotection of the Boc group and the hydrolysis of the amide.[3]

Caption: Key deprotection and hydrolysis reactions.

-

Boc Deprotection: The tert-butyloxycarbonyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[3] This unmasks the primary amine, making it available for subsequent reactions such as amide bond formation, reductive amination, or nucleophilic substitution.[3]

-

Amide Hydrolysis: The acetyl group can be removed under basic conditions to regenerate the free secondary amine on the piperidine ring.[3] This allows for further functionalization at the N-1 position of the piperidine scaffold.

Role as a Pharmaceutical Intermediate

This building block is instrumental in the synthesis of a wide range of pharmaceutically active compounds.[3] Its structure is a key component in molecules targeting various biological pathways.

Caption: Role as a foundational block in drug synthesis.

Applications include:

-

Enzyme Inhibitors: The piperidine scaffold is common in inhibitors targeting enzymes like proteases and kinases.[3]

-

Receptor Ligands: It serves as a precursor for ligands of G-protein coupled receptors (GPCRs), which are a major class of drug targets.[3]

-

Peptidomimetics: The carbamate linkage can act as a stable mimic of a peptide bond, making the molecule useful in developing peptide-based therapeutics with improved pharmacokinetic properties.[3][4]

Conclusion

This compound stands out as a high-value, versatile intermediate in synthetic and medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its protecting groups, provides chemists with a reliable and adaptable tool for the synthesis of complex, biologically active molecules. The strategic use of this building block streamlines synthetic routes, facilitating the efficient development of novel drug candidates and underscoring its importance in the pharmaceutical industry.

References

- 1. Buy tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate | 1210749-91-9 [smolecule.com]

- 2. This compound | C12H22N2O3 | CID 22741830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

Preliminary Biological Screening of tert-Butyl (1-acetylpiperidin-4-yl)carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of tert-Butyl (1-acetylpiperidin-4-yl)carbamate derivatives, a class of compounds with significant potential in drug discovery. While specific biological data for this exact chemical series is not extensively available in the public domain, this document synthesizes findings from structurally related piperidine and carbamate analogs to present a predictive framework for their potential anticancer and antimicrobial activities. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to guide researchers in the evaluation of these promising compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties. When combined with a carbamate moiety, the resulting derivatives offer unique structural features that can lead to novel biological activities. The this compound core represents a versatile template for the development of new therapeutic agents. This guide outlines the potential anticancer and antimicrobial properties of derivatives based on this core, drawing parallels from closely related compound classes.

Potential Anticancer Activity

Derivatives of piperidine are well-documented for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Data on Structurally Related Piperidine Derivatives

To illustrate the potential anticancer efficacy of this compound derivatives, the following table summarizes the cytotoxic activity of various analogous piperidine-containing compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency. It is important to note that these are analogous compounds, and the activity of novel derivatives will require empirical validation.

| Derivative Class | Compound Example | Cancer Cell Line | IC50 / GI50 (µM) |

| Benzoxazole-appended piperidines | Compound 4d | MCF-7 (Breast) | 7.31 ± 0.43[1] |

| Benzoxazole-appended piperidines | Compound 7h | MDA-MB-231 (Breast) | 1.66 ± 0.08[1] |

| N-benzylpiperidine carboxamides | Compound 28 | Acetylcholinesterase Inhibition | 0.41 ± 1.25[2] |

| 3,5-bis(benzylidene)piperidin-4-ones | Compound 2 | IGROV-1 (Ovarian) | 6.0 - 11.3[3] |

| Carbamate derivatives of Melampomagnolide B | Analog 6a | CCRF-CEM (Leukemia) | 0.68[4] |

| Carbamate derivatives of Melampomagnolide B | Analog 6e | HOP-92 (Non-small cell lung) | 0.65[4] |

Potential Antimicrobial Activity

Piperidine and carbamate moieties are also found in compounds with significant antimicrobial properties. The screening of novel this compound derivatives for antibacterial and antifungal activity is a promising avenue of investigation.

Data on Structurally Related Piperidine and Carbamate Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperidine and carbamate derivatives against different microbial strains, serving as a reference for the potential antimicrobial spectrum of the target compound class.

| Derivative Class | Compound Example | Microbial Strain | MIC (µg/mL) |

| Benzimidazole-piperidine derivatives | Compound 20 | Staphylococcus aureus | 6.25[3] |

| Benzimidazole-piperidine derivatives | Compound 13 | Candida albicans | 3.12[3] |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Compound VII | S. aureus | 0.78[1] |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Compound VII | C. albicans | 1.56[1] |

| Sulfonyl piperidine carboxamides | Not Specified | Gram-positive bacteria | Moderate to good activity |

| Sulfonyl piperidine carboxamides | Not Specified | Gram-negative bacteria | Moderate to good activity |

| Sulfonyl piperidine carboxamides | Not Specified | Fungi | Moderate to good activity |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable preliminary biological screening of novel compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compounds

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Standardized microbial inoculum

-

Positive control (a known antimicrobial agent)

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization of Key Pathways and Workflows

Understanding the potential mechanisms of action and the experimental process is facilitated by clear visual diagrams.

Caption: Experimental workflow for the synthesis and biological screening of novel derivatives.

Many piperidine-containing compounds exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[5][6]

Caption: Simplified PI3K/Akt signaling pathway, a potential target for piperidine derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. This technical guide provides a foundational framework for researchers to initiate preliminary biological screening of derivatives based on this core structure. By leveraging the provided experimental protocols and understanding the potential modulation of key signaling pathways, scientists can effectively evaluate the therapeutic potential of this interesting class of compounds. Further empirical studies are essential to elucidate the specific biological activities and mechanisms of action of these novel derivatives.

References

- 1. repository.usmf.md [repository.usmf.md]

- 2. | tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate Supplier [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a straightforward N-acetylation of a commercially available starting material, offering a reliable method for producing this key intermediate.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of both a Boc-protected amine and an acetylated piperidine nitrogen allows for selective chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This protocol outlines the acetylation of the piperidine nitrogen of tert-butyl piperidin-4-ylcarbamate.

Chemical Reaction

The synthesis proceeds via the N-acetylation of the secondary amine of the piperidine ring in tert-butyl piperidin-4-ylcarbamate using an acetylating agent in the presence of a base.

Reaction Scheme:

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | tert-Butyl piperidin-4-ylcarbamate |

| Molecular Weight ( g/mol ) | 200.28 |

| Acetylating Agent | Acetic Anhydride |

| Molecular Weight ( g/mol ) | 102.09 |

| Base | Pyridine |

| Solvent | Pyridine |

| Product | This compound |

| Molecular Weight ( g/mol ) | 242.32 |

| Typical Yield | High |

| Purity | >95% (after purification) |

Experimental Protocol

This protocol describes the synthesis of this compound from tert-butyl piperidin-4-ylcarbamate.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in pyridine (approximately 5-10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1-1.5 eq.) to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a solid.

Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Boc Protection of 1-Acetylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract